Array ( [bid] => 11774564 ) Buy 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate | 42559-29-5

2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate

Catalog No.
S12217388
CAS No.
42559-29-5
M.F
C34H24B2F8O2
M. Wt
638.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium te...

CAS Number

42559-29-5

Product Name

2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate

IUPAC Name

4-(2,6-diphenylpyrylium-4-yl)-2,6-diphenylpyrylium;ditetrafluoroborate

Molecular Formula

C34H24B2F8O2

Molecular Weight

638.2 g/mol

InChI

InChI=1S/C34H24O2.2BF4/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28;2*2-1(3,4)5/h1-24H;;/q+2;2*-1

InChI Key

YVBNDFPQPWFRSM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC(=[O+]C(=C4)C5=CC=CC=C5)C6=CC=CC=C6

2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate is a complex organic compound characterized by its unique bipyran structure, containing four phenyl groups attached to the bipyran core. The compound features a tetrafluoroborate counterion, which enhances its stability and solubility in various solvents. Its molecular formula is C24H20BF4C_{24}H_{20}BF_4 with a molecular weight of approximately 410.21 g/mol. This compound is notable for its potential applications in organic electronics and photonics due to its interesting electronic properties.

The chemical behavior of 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate can be explored through various reactions typical of diium compounds. It can undergo:

  • Electrophilic substitution: The presence of multiple phenyl groups makes it susceptible to electrophilic aromatic substitution reactions.
  • Reduction reactions: As a diium salt, it can be reduced to form corresponding neutral species or radicals.
  • Coordination chemistry: The tetrafluoroborate ion can participate in coordination with metal ions, potentially forming complexes that exhibit unique properties.

  • Antioxidants: Some bipyran derivatives demonstrate antioxidant properties.
  • Antimicrobial agents: Certain derivatives exhibit activity against various pathogens.
  • Photodynamic therapy agents: Compounds like this one may be explored for their ability to generate reactive oxygen species upon light activation.

The synthesis of 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate typically involves:

  • Formation of the bipyran core: This can be achieved through condensation reactions between appropriate phenolic precursors.
  • Introduction of phenyl groups: Electrophilic substitution reactions are used to attach phenyl groups to the bipyran structure.
  • Formation of the diium salt: The final step involves the reaction with tetrafluoroboric acid or tetrafluoroborate salts to yield the tetrafluoroborate salt.

2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate has several potential applications:

  • Organic photovoltaics: Its electronic properties make it suitable for use in organic solar cells.
  • Light-emitting devices: It may serve as a component in organic light-emitting diodes due to its luminescent properties.
  • Sensors: The compound could be utilized in sensor applications for detecting specific ions or molecules.

Interaction studies involving 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate focus on its behavior in different chemical environments:

  • Solvent interactions: Investigating how different solvents affect its stability and reactivity.
  • Metal ion coordination: Understanding how this compound interacts with various metal ions can provide insights into its potential use in coordination chemistry.

Several compounds share structural similarities with 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate. These include:

Compound NameCAS NumberStructural Features
2-Methyl-4,6-diphenylpyrylium tetrafluoroborate1911-95-1Contains diphenylpyrylium structure
2,4,6-Triphenylpyrylium tetrafluoroborate448-61-3Similar pyrylium core with triphenyl groups
4-(4-Fluorophenyl)-2,6-diphenylpyrylium tetrafluoroborate61636-83-7Incorporates fluorophenyl substituents
4,4'-(1,4-Phenylene)bis(2,6-diphenylpyrylium) tetrafluoroborate54620-09-6Bis-pyrylium structure with enhanced stability

Uniqueness

The uniqueness of 2,2',6,6'-Tetraphenyl-[4,4'-bipyran]-1,1'-diium tetrafluoroborate lies in its specific arrangement of phenyl groups and the bipyran framework which contributes to its distinctive electronic properties and potential applications in advanced materials science compared to the other compounds listed above.

Hydrogen Bond Acceptor Count

10

Exact Mass

638.1834656 g/mol

Monoisotopic Mass

638.1834656 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

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